molecular formula C13H9N5O B028527 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 104615-28-3

2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No. B028527
M. Wt: 251.24 g/mol
InChI Key: WTQTWLIUVOLCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a member of the quinazolinone family and has been found to possess a range of biological activities.

Mechanism Of Action

The mechanism of action of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine are varied. This compound has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been shown to have antitumor effects, which may be due to its ability to inhibit the activity of topoisomerase II.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine in lab experiments include its ability to selectively target certain enzymes and receptors in the body, as well as its broad range of biological activities. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are numerous future directions for research on 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine. One potential area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential toxicity.

Synthesis Methods

The synthesis of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be achieved through a number of different methods. One commonly used method involves the reaction of 2-aminobenzonitrile with furfurylamine in the presence of a catalyst such as copper(II) chloride. The resulting intermediate is then reacted with sodium azide and triethylorthoformate to yield the final product.

Scientific Research Applications

The potential applications of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine in scientific research are numerous. This compound has been found to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

properties

CAS RN

104615-28-3

Product Name

2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Molecular Formula

C13H9N5O

Molecular Weight

251.24 g/mol

IUPAC Name

2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

InChI

InChI=1S/C13H9N5O/c14-13-15-9-5-2-1-4-8(9)12-16-11(17-18(12)13)10-6-3-7-19-10/h1-7H,(H2,14,15)

InChI Key

WTQTWLIUVOLCCQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)N)C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)N)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.